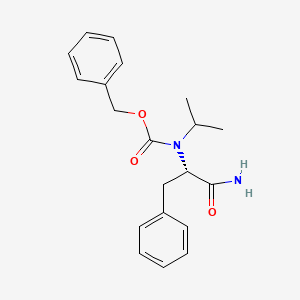

N-Isopropyl DL-Z-Phenylalaninamide

Description

N-Isopropyl DL-Z-Phenylalaninamide is an amide derivative of phenylalanine, featuring an isopropyl group, a phenyl ring, and a stereochemically defined Z-configuration (indicating the spatial arrangement of substituents around a double bond). The amphiphilic nature of the molecule (hydrophilic amide and hydrophobic isopropyl/phenyl groups) may confer unique solubility or thermoresponsive properties, akin to poly(N-isopropyl acrylamide) (PNIPA) .

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C20H24N2O3/c1-15(2)22(20(24)25-14-17-11-7-4-8-12-17)18(19(21)23)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H2,21,23)/t18-/m0/s1 |

InChI Key |

NOPOCLCIKLKITB-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)N([C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)N(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkylation Method Using Isopropyl Bromide

- Reagents : DL-Z-Phenylalanine (protected with benzyloxycarbonyl group), isopropyl bromide, potassium carbonate (as acid scavenger), ethylene glycol (solvent).

- Procedure :

- The protected phenylalanine is reacted with isopropyl bromide in the presence of potassium carbonate to neutralize the hydrobromic acid formed.

- The reaction is carried out in ethylene glycol at approximately 90–91 °C for 2 to 2.5 hours under stirring.

- After completion, the reaction mixture is filtered to remove potassium bromide salt.

- The filtrate is subjected to vacuum distillation under inert atmosphere to isolate the N-isopropyl amide product.

- Advantages :

- One-step direct alkylation without the need for expensive catalysts.

- Lower reaction temperature reduces energy consumption.

- Ethylene glycol is preferred for its low toxicity, economic efficiency, and environmental safety.

- Yield and Purity :

- High yield with minimal side reactions such as hydrolysis or reduction.

| Parameter | Condition/Value |

|---|---|

| Temperature | 90–91 °C |

| Reaction time | 2–2.5 hours |

| Solvent | Ethylene glycol |

| Base | Potassium carbonate |

| Molar ratio (Phenylalanine:isopropyl bromide:K2CO3) | 1:4:1 |

| Product isolation | Vacuum distillation (3-5 mm Hg) |

| Product boiling point | 197–203 °C |

Reductive Amination Route

- An alternative approach involves reductive amination of the protected phenylalanine aldehyde intermediate with isopropylamine.

- Requires mild reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- This method allows selective formation of the amide bond with controlled stereochemistry.

- Vacuum Distillation : Used to separate the product from solvent and by-products under reduced pressure to avoid thermal decomposition.

- Chromatographic Purification : High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is employed for purity analysis and quantitation.

- Spectroscopic Characterization : NMR, IR, and mass spectrometry confirm structural integrity and purity.

| Solvent | Toxicity | Economic Efficiency | Technological Safety | Environmental Impact |

|---|---|---|---|---|

| Ethylene Glycol | Low | High | High | Low |

| Dimethylformamide | Moderate | Moderate | Moderate | Higher |

Ethylene glycol is preferred for the synthesis due to its favorable profile across all criteria.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with Isopropyl Bromide | DL-Z-Phenylalanine, isopropyl bromide, K2CO3, ethylene glycol | 90–91 °C, 2–2.5 h | One-step, catalyst-free, low toxicity solvent | Requires careful temperature control |

| Catalytic Hydrogenation | p-Aminodiphenylamine, acetone, Cu-Cr catalyst, H2 | 150 °C, 6 MPa H2, 5 h | High purity, scalable | High pressure, expensive catalyst |

| Reductive Amination | Protected phenylalanine aldehyde, isopropylamine, reducing agent | Mild temperature, reductive conditions | Selective, stereocontrolled | Additional synthetic steps required |

- The alkylation method with isopropyl bromide in ethylene glycol medium offers a practical and industrially scalable route to N-Isopropyl DL-Z-Phenylalaninamide with high yield and purity.

- Avoidance of heavy metal catalysts reduces environmental and economic burdens.

- Vacuum distillation under inert atmosphere ensures product stability and purity.

- The choice of solvent and base is critical to minimize side reactions and maximize yield.

- Process parameters such as temperature, molar ratios, and reaction time must be optimized for each batch to ensure reproducibility.

The preparation of N-Isopropyl DL-Z-Phenylalaninamide is best achieved through alkylation of the protected phenylalanine derivative with isopropyl bromide in the presence of potassium carbonate and ethylene glycol solvent at controlled temperature conditions. This method balances efficiency, safety, and environmental considerations, making it suitable for both laboratory-scale synthesis and industrial application. Alternative methods such as catalytic hydrogenation and reductive amination offer routes for specific applications but involve more complex conditions or additional steps.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties

N-Isopropyl DL-Z-Phenylalaninamide has been investigated as a selective inhibitor of voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. Research indicates that compounds targeting NaV1.7 can provide effective analgesia with minimal central nervous system side effects. For instance, a derivative of this compound demonstrated state-dependent inhibition of NaV1.7, showing potent analgesic efficacy in murine models of neuropathic pain with an effective dose (ED50) of approximately 3.4 mg/kg .

2. Neurological Disorders

The compound has also shown promise in treating various neurological disorders. In particular, it has been linked to methods for increasing neurogenesis and treating conditions such as Alzheimer's disease and Parkinson's disease. The administration of similar compounds has been shown to enhance learning and neuroprotection in animal models .

Biochemical Applications

1. Enzyme Activity

N-Isopropyl DL-Z-Phenylalaninamide has been utilized in studies examining the activity of amidases—enzymes that catalyze the hydrolysis of amides. For example, research on amidases from Brevundimonas diminuta revealed that these enzymes could effectively hydrolyze L-phenylalaninamide, showcasing the compound's relevance in biochemical pathways involving amino acids .

2. Acyl Transfer Reactions

The compound's structure allows for participation in acyl transfer reactions, which are critical in various synthetic and metabolic processes. Amidases from different bacterial strains have been shown to catalyze reactions involving N-Isopropyl DL-Z-Phenylalaninamide, demonstrating its utility in biocatalysis .

Case Studies

Mechanism of Action

The mechanism of action of N-Isopropyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Poly(N-isopropyl acrylamide) (PNIPA)

Structural Similarities :

- Both compounds contain an isopropyl group and a hydrophilic amide moiety.

- PNIPA is a polymer, while N-Isopropyl DL-Z-Phenylalaninamide is a monomeric amide.

Functional Differences :

- Thermoresponsive Behavior: PNIPA exhibits a Lower Critical Solution Temperature (LCST) of ~32°C in water, transitioning from hydrophilic to hydrophobic above this temperature .

- Applications: PNIPA is widely used in thermosensitive hydrogels for drug delivery, actuators, and tissue engineering . The monomeric structure of N-Isopropyl DL-Z-Phenylalaninamide may enable tailored hydrogels with enhanced aromatic interactions for targeted drug binding.

Table 1: Key Properties of PNIPA vs. N-Isopropyl DL-Z-Phenylalaninamide

3-Chloro-N-phenyl-phthalimide

Structural Similarities :

Functional Differences :

- Reactivity : The imide group in 3-chloro-N-phenyl-phthalimide facilitates polymerization into polyimides, whereas N-Isopropyl DL-Z-Phenylalaninamide’s primary amide may support hydrogen bonding or enzymatic interactions .

- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for high-performance polymers , while the target compound’s biofunctional groups suggest biomedical uses.

Benzathine Benzylpenicillin

Structural Similarities :

Functional Differences :

- Bioactivity : Benzathine benzylpenicillin is an antibiotic, whereas N-Isopropyl DL-Z-Phenylalaninamide’s bioactivity remains uncharacterized in the literature.

- Solubility : The penicillin derivative’s ionic structure improves aqueous solubility, unlike the neutral, amphiphilic target compound .

Biological Activity

N-Isopropyl DL-Z-Phenylalaninamide (CAS: 68319-33-5) is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

N-Isopropyl DL-Z-Phenylalaninamide is an amino acid derivative with the molecular formula CHNO. Its structure features an isopropyl group attached to a phenylalanine backbone, which influences its interaction with biological targets.

The biological activity of N-Isopropyl DL-Z-Phenylalaninamide is primarily attributed to its ability to bind with specific enzymes and receptors. This binding modulates their activity, leading to various biological effects. The precise pathways and molecular targets are still under investigation, but initial studies suggest interactions with:

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic processes.

- Receptors : It can potentially interact with receptors related to neurotransmission and inflammation, influencing physiological responses.

1. Anticancer Potential

Research has indicated that compounds similar to N-Isopropyl DL-Z-Phenylalaninamide exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, studies on synthesized peptides have shown effectiveness against MCF-7 and MDA-MB 231 breast cancer cell lines, suggesting that modifications in the structure can enhance bioactivity against cancer cells .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through assays measuring the inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Compounds exhibiting low IC values for iNOS inhibition indicate a promising avenue for developing anti-inflammatory agents .

| Compound | IC (µg/mL) | Activity Type |

|---|---|---|

| N-Isopropyl DL-Z-Phenylalaninamide | TBD | Anti-inflammatory |

| Compound 1 | 9 | iNOS Inhibition |

| Compound 2 | 20 | iNOS Inhibition |

3. Neuroprotective Effects

Given its structural similarity to neuroactive compounds, N-Isopropyl DL-Z-Phenylalaninamide may possess neuroprotective properties. Research into related compounds has shown potential in protecting neuronal cells from apoptosis associated with ischemic injuries .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized various derivatives of phenylalanine-based compounds and evaluated their biological activities against different cancer cell lines. The results indicated that structural modifications could significantly enhance their anticancer efficacy .

- Inhibition Studies : In vitro assays demonstrated that certain derivatives of N-Isopropyl DL-Z-Phenylalaninamide effectively inhibited iNOS activity, suggesting a mechanism for reducing inflammation in cellular models .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific peptidases have revealed potential competitive inhibition characteristics, which could be harnessed for therapeutic applications against diseases involving dysregulated protease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.